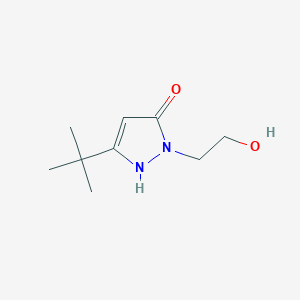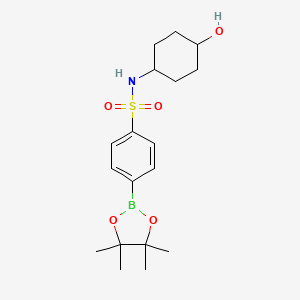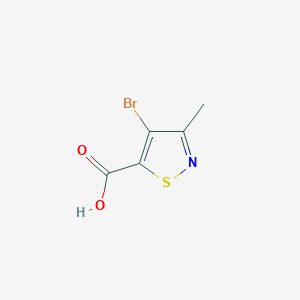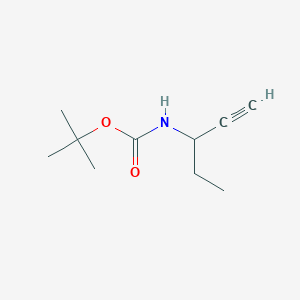
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Overview
Description
3-(Tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, commonly referred to as TBEP, is a synthetic organic compound with a wide range of applications in both scientific research and laboratory experiments. TBEP is a white, odorless, crystalline solid with a melting point of 90-93°C. It is soluble in a variety of organic solvents, such as diethyl ether, ethyl acetate, and methanol. TBEP is a versatile molecule due to its ability to form multiple hydrogen bonds with other molecules, which makes it useful for a variety of scientific and laboratory applications.
Mechanism of Action
TBEP is believed to act as an inhibitor of cytochrome P450 enzymes by forming a covalent bond with the heme iron of the enzyme. This bond prevents the enzyme from binding to its substrate and thus inhibits its activity. TBEP can also form hydrogen bonds with other molecules, which allows it to interact with other enzymes and proteins in the body.
Biochemical and Physiological Effects
TBEP has been studied for its potential to inhibit the activity of cytochrome P450 enzymes, which are important for the metabolism of drugs and other xenobiotics. Inhibition of these enzymes can potentially lead to an increase in the amount of drug available in the body and an increased risk of adverse side effects. TBEP has also been studied for its potential to interact with other enzymes and proteins in the body, which could potentially lead to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
TBEP is a versatile molecule that is useful for a variety of laboratory applications. Its ability to form multiple hydrogen bonds with other molecules makes it useful for synthesizing other organic compounds. TBEP is also relatively stable and easy to handle, making it suitable for use in laboratory experiments. However, TBEP is also highly reactive and can be toxic if inhaled or ingested, so it should be handled with caution in the laboratory.
Future Directions
The use of TBEP in laboratory experiments and scientific research is still in its early stages, so there is still much to be explored. Future research could focus on the development of more efficient synthesis methods for TBEP, as well as the development of new applications for TBEP in laboratory experiments and scientific research. Additionally, further research could be done to better understand the biochemical and physiological effects of TBEP and its potential to interact with other enzymes and proteins in the body. Finally, more research could be done to better understand the potential toxicity of TBEP and to develop strategies to reduce its toxicity.
Scientific Research Applications
TBEP has been used in a variety of scientific research applications, including the synthesis of other organic compounds and the study of enzyme-inhibitor interactions. In particular, TBEP has been used as a model compound to study the inhibition of cytochrome P450 enzymes, which are important for the metabolism of drugs and other xenobiotics. TBEP has also been studied for its potential to inhibit the activity of other enzymes, such as acetylcholinesterase, which is important in the nervous system.
properties
IUPAC Name |
5-tert-butyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)7-6-8(13)11(10-7)4-5-12/h6,10,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMQWCCQUAXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)

![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)





![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)